molecular formula C17H28N4O3S B2385677 tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No. 1353947-50-8

tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B2385677
CAS No.: 1353947-50-8
M. Wt: 368.5
InChI Key: OCOWSZGWONMRAN-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a piperidine ring substituted with a 6-methoxy-2-(methylthio)pyrimidin-4-yl group. The tert-butyl carbamate acts as a protective group for the amine, commonly employed in medicinal chemistry to enhance stability during synthesis .

Properties

IUPAC Name

tert-butyl N-[[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)18-11-12-8-6-7-9-21(12)13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOWSZGWONMRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC(=N2)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H28N4O3S
  • Molecular Weight : 368.49 g/mol
  • CAS Number : 1353958-76-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer ActivityInhibits proliferation and induces apoptosis in cancer cell lines
Mechanism of ActionPotential microtubule destabilization and apoptosis induction
Cellular EffectsEnhances caspase activity, indicating apoptotic pathways

The mechanism by which this compound exerts its biological effects is likely related to its interaction with cellular targets involved in cell cycle regulation and apoptosis. Compounds with similar structures have been shown to bind to key proteins involved in these pathways, potentially leading to the inhibition of tumor growth .

Case Studies

  • Study on Apoptosis Induction :
    A study evaluated the effects of pyrimidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives could enhance caspase activity significantly, suggesting a strong apoptotic effect at concentrations as low as 1 μM .
  • Microtubule Destabilization :
    Another investigation focused on the microtubule assembly inhibition by pyrimidine derivatives. The study found that at a concentration of 20 μM, these compounds could inhibit microtubule assembly by approximately 40%, indicating their potential as microtubule-destabilizing agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

  • Structure : Differs in the substitution on the piperidine ring (acetyl group vs. pyrimidinylmethyl group).
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .
  • This compound serves primarily as an intermediate, whereas the target compound’s pyrimidine moiety may confer target-binding specificity .

tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate

  • Structure : Contains a nitro-pyrimidine core and a cyclohexyl group instead of a piperidine ring.
  • Synthesis : Involves palladium-catalyzed coupling (Pd₂(dba)₃, BINAP) and subsequent reduction of the nitro group .
  • Key Differences : The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions. The cyclohexyl group may improve lipophilicity compared to the piperidine-based target compound .

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

  • Structure : Features a pyridine ring with dimethoxy substituents instead of a pyrimidine.
  • Properties : The pyridine ring’s lower electron density compared to pyrimidine reduces hydrogen-bonding capacity. The dimethoxy groups increase solubility in polar solvents .
  • Applications : Used in catalytic reactions and as a precursor for bioactive molecules, contrasting with the target compound’s likely role in kinase inhibition .

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